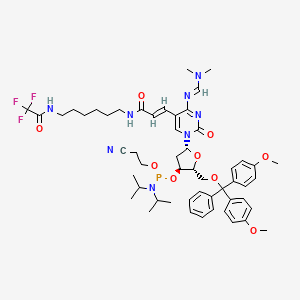

Amino-modifier-C6-dccep

Description

Contextualization of Targeted Biomolecular Functionalization

Targeted biomolecular functionalization refers to the specific, covalent attachment of a molecule, or "label," to a biomolecule such as a protein or a nucleic acid. This process, often called bioconjugation, is essential for a vast array of applications. nih.gov Functionalized biomolecules are used to study molecular interactions, visualize cellular processes, and create diagnostic probes. For instance, attaching a fluorescent dye to an oligonucleotide allows for its detection in techniques like fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR). biomers.net

The key to successful functionalization lies in the ability to introduce a reactive group at a specific site within the biomolecule without disrupting its natural structure and function. nih.gov This is where chemical modifiers play a crucial role. These reagents are designed to be incorporated into biomolecules during their synthesis, providing a "handle" for subsequent conjugation reactions. biosearchtech.com The choice of modifier and the linking chemistry are critical for ensuring the stability and functionality of the final bioconjugate.

Evolution and Significance of Amino-Modified Oligonucleotides

The field of oligonucleotide therapeutics and diagnostics has evolved significantly since the initial demonstration that synthetic nucleic acids could modulate gene expression. nih.govtandfonline.com Early, unmodified oligonucleotides were susceptible to degradation by cellular enzymes (nucleases) and exhibited poor cellular uptake. nih.gov This led to the development of chemically modified oligonucleotides with improved stability and pharmacokinetic properties. nih.govspringernature.com

Among the first and still most widely used modifications is the introduction of a primary amino group. beilstein-journals.org Amino-modified oligonucleotides are particularly valuable because the primary amine serves as a versatile nucleophile that can react with a wide range of electrophilic groups to form stable covalent bonds. biomers.netsigmaaldrich.com This versatility allows for the attachment of a diverse array of labels, including:

Fluorescent dyes and quenchers for detection. metabion.com

Biotin (B1667282) for affinity purification and detection. trilinkbiotech.com

Enzymes for signal amplification in assays. biosearchtech.com

Peptides and proteins for creating novel therapeutic conjugates. trilinkbiotech.com

Solid supports for the development of microarrays and biosensors. csic.es

The introduction of these modifications has been a driving force in the expansion of oligonucleotide applications, from their use as antisense agents and siRNAs to their role as aptamers and diagnostic probes. mdpi.comresearchgate.net

Overview of C6 Amino Linkers in Nucleic Acid and Protein Conjugation

The linker, or "spacer arm," that connects the functional group to the oligonucleotide is a critical component of the modifier. The length and chemical nature of this linker can significantly impact the properties of the resulting bioconjugate. trilinkbiotech.com C6 amino linkers, which consist of a six-carbon chain, are widely used for several key reasons:

Steric Hindrance Reduction: The six-carbon spacer physically separates the attached label from the oligonucleotide, minimizing steric interference that could disrupt nucleic acid hybridization or the activity of the conjugated molecule. metabion.comgenelink.com

Flexibility: The flexible alkyl chain allows the attached molecule to adopt a favorable orientation for interaction with its target. nih.gov

Chemical Stability: The amide bond formed upon conjugation with NHS esters is highly stable, ensuring the integrity of the bioconjugate under various experimental conditions. aatbio.com

C6 amino-modifiers are available for incorporation at the 5'-end, 3'-end, or internally within an oligonucleotide sequence. eurogentec.combiosearchtech.compsu.edu 5'-amino-modifiers are commonly used for terminal labeling. aatbio.com Internal modifiers, such as Amino-modifier-C6-dC, allow for the placement of a label at a specific, pre-determined position within the oligonucleotide sequence. biosearchtech.compsu.edu This precise control over label placement is crucial for applications like Förster Resonance Energy Transfer (FRET), where the distance between two dyes is critical. biosearchtech.combiosearchtech.com

Scope and Academic Relevance of Amino-modifier-C6-dccep Research

Amino-modifier-C6-dC CEP is a specific phosphoramidite (B1245037) reagent used in automated solid-phase oligonucleotide synthesis. glenresearch.com It allows for the incorporation of a deoxycytidine (dC) nucleotide that has been modified at the C5 position with a C6 amino linker. The "CEP" designation refers to the 2-cyanoethyl phosphoramidite group, which is the reactive moiety that enables its coupling to the growing oligonucleotide chain. csic.es The primary amine on the linker is protected, often with a trifluoroacetyl (TFA) group, which is readily removed during the final deprotection step of the synthesis. glenresearch.comcambio.co.uk

Research involving Amino-modifier-C6-dC CEP focuses on its application in creating site-specifically labeled oligonucleotides for advanced research. The ability to place a reactive amine at a defined internal position within a DNA or RNA strand is a powerful tool. biosearchtech.com This enables detailed studies of DNA-protein interactions, the development of sophisticated diagnostic probes, and the construction of complex DNA-based nanostructures.

The use of this reagent allows researchers to move beyond simple terminal labeling and design oligonucleotides with multiple labels or with labels positioned to probe specific structural features or interactions. psu.edu For example, an oligonucleotide could be synthesized with an internal C6-amino-dC for attaching a protein, and a 5'-terminal modifier for attaching a fluorescent dye, creating a multifunctional probe. The academic relevance of this compound lies in its role as an enabling technology for a wide range of studies in molecular biology, chemical biology, and materials science.

Data Tables

Table 1: Chemical Properties of Amino-modifier-C6-dC CEP

| Property | Value | Source |

| Chemical Formula | C₅₃H₆₈F₃N₈O₉P | nih.gov |

| Molecular Weight | 1049.1 g/mol | nih.gov |

| CAS Number | 853955-92-7 | nih.govlookchem.com |

| Appearance | Crisp White Foam | |

| Diluent | Anhydrous Acetonitrile (B52724) | cambio.co.uk |

Table 2: Comparison of Amino-Linker Spacers

| Linker | Typical Application | Key Feature | Source |

| C2 | Attachment of molecules designed to interact with the oligonucleotide. | Short spacer provides proximity between the label and the nucleic acid. | biosearchtech.comglenresearch.com |

| C3 | General purpose labeling where proximity is not a concern. | Shorter, hydrophobic linker. | trilinkbiotech.comeurogentec.com |

| C6 | General purpose labeling, reduces steric hindrance between label and oligo. | Flexible, 10-atom spacer after deprotection, reduces quenching of some dyes. | biosearchtech.commetabion.comgenelink.com |

| C12 | Applications requiring significant distance between the label and the oligo. | Longer, hydrophobic spacer for minimizing interactions. | trilinkbiotech.comeurogentec.com |

| TEG | Applications requiring increased hydrophilicity. | Triethyleneglycol linker, less likely to interfere with duplex formation. | biosearchtech.combiosearchtech.com |

Properties

Molecular Formula |

C53H68F3N8O9P |

|---|---|

Molecular Weight |

1049.1 g/mol |

IUPAC Name |

(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-(dimethylaminomethylideneamino)-2-oxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |

InChI |

InChI=1S/C53H68F3N8O9P/c1-37(2)64(38(3)4)74(71-32-16-29-57)73-45-33-48(63-34-39(49(61-51(63)67)60-36-62(5)6)19-28-47(65)58-30-14-9-10-15-31-59-50(66)53(54,55)56)72-46(45)35-70-52(40-17-12-11-13-18-40,41-20-24-43(68-7)25-21-41)42-22-26-44(69-8)27-23-42/h11-13,17-28,34,36-38,45-46,48H,9-10,14-16,30-33,35H2,1-8H3,(H,58,65)(H,59,66)/b28-19+,60-36?/t45-,46+,48+,74?/m0/s1 |

InChI Key |

BOZPQLMADZRBAJ-FIQUUGQHSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Integration of Amino Modifier C6 Dccep

Principles of Solid-Phase Oligonucleotide Synthesis via Phosphoramidite (B1245037) Chemistry

The predominant method for chemically synthesizing DNA and RNA is the phosphoramidite method, a cyclic process conducted on a solid support, typically Controlled Pore Glass (CPG). This approach enables the stepwise, directional assembly of an oligonucleotide chain with high efficiency and fidelity. The process is defined by a four-step cycle that is repeated for each nucleotide addition.

The synthesis cycle for adding a single nucleotide is a sequence of four distinct chemical reactions:

Deblocking (Detritylation): The synthesis begins with the 5'-hydroxyl group of the initial nucleoside (attached to the solid support) protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to expose a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

Coupling (Activation): The incoming nucleoside phosphoramidite, which has its 5'-hydroxyl protected by a DMT group and its 3'-position activated as a diisopropylamino cyanoethyl phosphoramidite, is introduced along with a weak acid activator (e.g., 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI)). The activator protonates the nitrogen of the diisopropylamino group, creating a highly reactive phosphitylating agent. This activated intermediate rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleotide chain, forming a phosphite (B83602) triester linkage. Coupling efficiencies typically exceed 99%.

Capping: To prevent the elongation of any chains that failed to react during the coupling step (unreacted 5'-hydroxyl groups), a capping step is performed. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole, which acetylates the unreacted hydroxyl groups, rendering them inert to further coupling reactions and preventing the formation of deletion-mutant sequences.

Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to acid-catalyzed cleavage. It is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is most commonly accomplished using a solution of iodine in a tetrahydrofuran/water/pyridine mixture. This step completes the addition of one nucleotide to the growing chain.

The cycle is then repeated, starting with the deblocking of the newly added nucleotide's 5'-DMT group, until the desired sequence is fully assembled.

| Step | Primary Purpose | Key Reagents | Chemical Transformation |

|---|---|---|---|

| 1. Deblocking | Expose the 5'-hydroxyl group for chain elongation. | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Cleavage of the 5'-Dimethoxytrityl (DMT) protecting group. |

| 2. Coupling | Form a new phosphite triester bond. | Nucleoside Phosphoramidite; Activator (e.g., ETT, DCI) | Reaction of the 5'-OH with an activated phosphoramidite. |

| 3. Capping | Block unreacted 5'-hydroxyl groups to prevent failure sequences. | Acetic Anhydride; 1-Methylimidazole | Acetylation of unreacted 5'-hydroxyl groups. |

| 4. Oxidation | Stabilize the internucleotide linkage. | Iodine (I₂), Water (H₂O), Pyridine/Tetrahydrofuran (THF) | Conversion of phosphite triester (P(III)) to phosphate triester (P(V)). |

Amino-modifier-C6-dccep is engineered to function as a specialized building block within the standard phosphoramidite synthesis framework. Its chemical structure consists of:

A deoxycytidine (dC) nucleobase.

A cyanoethyl phosphoramidite (cep) group at the 3'-hydroxyl position, which is the reactive moiety for coupling.

A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl position, allowing for standard deblocking.

A C6 amino linker attached to the N4-position of the cytosine base. The terminal primary amine of this linker is itself protected, typically with a trifluoroacetyl (TFA) group, to prevent it from reacting during synthesis.

This design allows this compound to be treated by the DNA synthesizer as if it were a standard dC phosphoramidite. It participates in the coupling reaction with the same mechanism, activated by tetrazole or a similar catalyst, and forms a standard phosphite triester linkage. The TFA protecting group on the terminal amine is stable throughout the synthesis cycle but is readily cleaved during the final deprotection step (e.g., using aqueous ammonium (B1175870) hydroxide), which also cleaves the oligonucleotide from the solid support and removes the cyanoethyl and base-protecting groups, thereby exposing the reactive primary amine.

Strategies for Site-Specific Incorporation of C6 Amino Linkers

The position of the amino modifier within the oligonucleotide is critical for its intended downstream application. The versatility of phosphoramidite chemistry allows for the precise placement of the this compound at the 5'-terminus, the 3'-terminus, or at an internal position.

Incorporation of a C6 amino group at the 5'-end of an oligonucleotide is the most common and straightforward modification. The strategy involves executing the standard synthesis of the desired oligonucleotide sequence from the 3' to the 5' direction. In the final coupling cycle, instead of using a standard A, T, C, or G phosphoramidite, the synthesis protocol is programmed to add the this compound reagent. The synthesis is then completed with the final capping and oxidation steps. Upon cleavage and deprotection, the resulting oligonucleotide possesses a single primary amine at its 5'-terminus, separated from the terminal phosphate by the C6 spacer.

Placing a C6 amino group at the 3'-terminus requires a different approach that begins before the first synthesis cycle. Instead of using a standard nucleoside-derivatized CPG solid support, the synthesis must be initiated on a specialized support that is pre-functionalized with the C6 amino modifier. These supports, often referred to as "Amino-modifier C6 CPG," have the protected amino-linker already covalently attached. The first nucleoside phosphoramidite of the desired sequence is then coupled directly to this modified support. The remainder of the synthesis proceeds normally. After cleavage from the support, the C6 amino group remains attached to what was the 3'-end of the oligonucleotide.

To place a C6 amino group at a specific internal site, the this compound phosphoramidite is utilized as a direct substitute for a deoxycytidine residue within the sequence. The DNA synthesizer is programmed to add the modifier phosphoramidite at the designated cycle, between the flanking standard nucleosides. The synthesis then continues to completion. The result is an oligonucleotide where a specific cytosine base has been replaced by one bearing the N4-tethered C6 amino linker. This method provides a powerful tool for introducing functional handles at precise internal locations without disrupting the phosphodiester backbone, although the modification to the cytosine base may influence local duplex stability and protein recognition.

| Modification Site | Required Reagent | Point of Incorporation | Final Location of Amino Group |

|---|---|---|---|

| 5'-Terminal | This compound Phosphoramidite | During the final coupling cycle of synthesis. | Attached to the 5'-terminal phosphate group. |

| 3'-Terminal | Amino-modifier C6 CPG Solid Support | Serves as the starting material before the first coupling cycle. | Attached to the 3'-hydroxyl position of the terminal sugar. |

| Internal | This compound Phosphoramidite | During a specific, pre-programmed internal coupling cycle. | Tethered to the N4-position of an internal cytosine base. |

Advanced Synthetic Innovations for Amino-Modified Oligonucleotides

The field of oligonucleotide synthesis is continually evolving, with innovations aimed at improving efficiency, enabling novel modifications, and accommodating increasingly complex and sensitive molecules.

One area of advancement lies in the development of alternative synthetic chemistries. H-phosphonate chemistry, for example, has been explored as a method to prepare amine-tethered oligonucleotide probes, addressing some of the challenges associated with acid deprotection and purification in conventional methods. nih.gov

Significant progress has also been made in creating milder deprotection strategies to allow for the incorporation of base-labile functional groups that would not survive standard conditions. shigematsu-bio.com The development of "UltraMILD" protecting groups like phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and isopropyl-phenoxyacetyl (iPr-Pac) for dG allows for deprotection with very gentle reagents, such as 0.05 M potassium carbonate in methanol (B129727) at room temperature. shigematsu-bio.com This enables the synthesis of oligonucleotides containing sensitive modifications that would otherwise be destroyed by ammonia (B1221849) or AMA.

Post-synthetic modification is a powerful strategy that leverages reactive handles, such as primary amines, introduced into the oligonucleotide. tandfonline.com The deprotected amine can be conjugated to a vast array of molecules, including NHS esters, isothiocyanates, and other activated carboxyl groups, to form stable amide or thiourea (B124793) bonds. atdbio.combiosearchtech.com Advanced methods like palladium-catalyzed couplings are also being employed for high-efficiency conjugations. tandfonline.com

Furthermore, innovations in the solid supports used for synthesis are emerging. Core-shell particles have been reported for the synthesis of chemically modified oligonucleotides, offering different physical and mechanical properties that can influence reaction kinetics and reagent consumption. csic.es Additionally, convergent or fragment-based approaches, which combine solid-phase synthesis of smaller oligonucleotide blocks with subsequent enzymatic ligation, are being used to construct very long or highly modified DNA and RNA sequences. csic.es These advanced techniques expand the toolkit available for creating complex, functionalized nucleic acid molecules for a wide range of research, diagnostic, and therapeutic applications.

Fundamental Design Principles of C6 Amino Linkers in Biomolecular Architectures

Conformational Dynamics and Spacing Optimization of Hexyl (C6) Linkers

The six-carbon chain of the C6 amino linker offers a balance of flexibility and reach, which is essential for the effective conjugation of oligonucleotides to other molecules or surfaces. This section explores the theoretical underpinnings and practical advantages of this specific spacer length.

The choice of spacer arm length is a critical parameter in the design of bioconjugates. The linker must be long enough to project the reactive functional group away from the oligonucleotide, thereby overcoming potential steric hindrance, but not so long as to introduce excessive hydrophobicity or unwanted secondary interactions. A variety of amino-modifier linkers with different carbon chain lengths are available, typically ranging from C3 to C12.

The C6 linker, composed of six methylene (B1212753) groups, is widely considered a standard for many applications. uni-frankfurt.decreative-biolabs.com It provides a sufficient distance to allow conjugated molecules, such as fluorescent dyes or proteins, to interact freely with their targets without being sterically hindered by the oligonucleotide itself. genelink.com Longer linkers, like C12, are recommended when greater distance is required due to steric or charge considerations between the oligonucleotide and the intended ligand or surface. uni-frankfurt.decreative-biolabs.com

| Linker | Number of Carbon Atoms | Typical Application |

|---|---|---|

| C3 | 3 | Used when close proximity of the conjugate to the oligonucleotide is desired or does not pose a problem. |

| C6 | 6 | Standard labeling; provides a good balance between minimizing steric hindrance and maintaining proximity. creative-biolabs.com |

| C12 | 12 | Recommended when significant separation is needed to avoid steric or charge-based interference. uni-frankfurt.decreative-biolabs.com |

A primary function of the C6 spacer is to reduce steric interference between the oligonucleotide and a conjugated partner. genelink.com When a bulky molecule like a fluorescent dye, biotin (B1667282), or an enzyme is attached directly to a nucleobase, it can impede the hybridization of the oligonucleotide to its complementary strand or interfere with protein-DNA interactions. The six-carbon spacer arm physically separates the conjugated moiety from the oligonucleotide backbone, allowing both components to maintain their native conformation and function. genelink.com

For internal modifications, where the linker is attached to the nucleobase, this spacing is particularly crucial. By projecting the attached molecule into the major groove of the DNA duplex, the C6 linker ensures that the hybridization process is not significantly perturbed. glenresearch.com

Influence of C6 Amino Linkers on Oligonucleotide Duplex Stability and Recognition

Introducing a non-native chemical group into an oligonucleotide can affect its ability to form a stable and specific duplex with a target sequence. The impact of an internal C6-amino-modifier on duplex stability is highly dependent on its point of attachment to the nucleobase.

The internal incorporation of a modified nucleoside, such as an Amino-modifier-C6-dG, can introduce structural perturbations that affect the thermodynamics of duplex formation. The position of the linker on the guanine (B1146940) base is a critical determinant of this effect.

Research has shown that attaching the C6 amino linker to the C8 position of deoxyguanosine results in a significant destabilization of the DNA duplex. A single incorporation of a C8-linked Amino-Modifier C6 dG can lower the melting temperature (Tm) of the duplex by 3°C. glenresearch.com While the modified base still pairs specifically with deoxycytidine, this decrease in thermal stability indicates a notable structural perturbation. glenresearch.com

Conversely, moving the C6 amino linker to the N2 position of deoxyguanosine has a minimal impact on duplex stability. Melting experiments comparing an oligonucleotide containing N2-Amino-Modifier C6 dG to an unmodified control sequence showed nearly identical melting temperatures. glenresearch.com This suggests that the N2 position is a more structurally conservative site for modification, allowing the primary amine to be introduced without significantly disrupting the Watson-Crick base pairing and stacking interactions that stabilize the duplex. glenresearch.com

| Modification | Linker Position on dG | Change in Tm per Modification (ΔTm) | Reference |

|---|---|---|---|

| Amino-Modifier C6 dG | C8 | -3.0 °C | glenresearch.com |

| N2-Amino-Modifier C6 dG | N2 | ~0 °C (Slightly higher than control) | glenresearch.com |

Molecular dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic effects of chemical modifications on nucleic acids at an atomic level. nih.govnih.gov These simulations can provide detailed insights into how a C6 amino linker influences the conformation of an oligonucleotide duplex.

An MD simulation of a DNA duplex containing an internal Amino-modifier-C6-dG would typically involve several steps. First, a theoretical model of the modified duplex is constructed based on standard B-form DNA geometry. This model is then solvated in a simulation box with water molecules and counterions to mimic physiological conditions. nih.gov The simulation then calculates the motion of every atom over time by integrating Newton's equations of motion, governed by a molecular mechanics force field. nih.gov

Analysis of the resulting trajectory can reveal:

Conformational Flexibility: The simulation can show the range of motion of the C6 linker and whether it adopts any preferred orientations within the major or minor grooves of the DNA.

Helical Parameters: Changes in local DNA structure, such as base pair opening, propeller twist, and groove width, can be quantified. nih.gov

Hydrogen Bonding: The stability and dynamics of the Watson-Crick hydrogen bonds adjacent to and at the modification site can be monitored throughout the simulation. nih.gov

Binding Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the free energy of duplex formation, providing a theoretical correlate to experimentally measured Tm values.

While specific MD studies on Amino-modifier-C6-dG are not widely published, the methodology is well-established for studying various other DNA modifications and provides a framework for predicting the structural consequences of such linkers. nih.gov

Reactivity Profiles of Primary Amine Functionalities on C6 Spacers

The terminal primary amine on the C6 spacer is a versatile chemical handle for a wide range of bioconjugation reactions. creative-biolabs.com Its utility stems from its nucleophilic character, which allows it to react with various electrophilic functional groups to form stable covalent bonds.

During oligonucleotide synthesis, the primary amine is protected, commonly with a trifluoroacetyl (TFA) group, which is removed during the final deprotection step. glenresearch.com Once deprotected, the amine is available for conjugation.

Common reactions involving the primary amine include:

Acylation with Activated Esters: The amine readily reacts with N-hydroxysuccinimide (NHS) esters to form a highly stable amide bond. This is one of the most common methods for labeling oligonucleotides with fluorophores, biotin, and other reporter molecules. genelink.com

Reaction with Isothiocyanates: Isothiocyanates react with the primary amine to yield a stable thiourea (B124793) linkage. This chemistry is often used for attaching fluorescent dyes.

Carbodiimide-Mediated Coupling: In the presence of a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary amine can be conjugated to a carboxyl group, forming an amide bond. This is frequently used for immobilizing oligonucleotides onto carboxylated surfaces or conjugating them to proteins. genelink.com

The efficiency of these reactions is pH-dependent, as the primary amine must be in its deprotonated, nucleophilic state to react. Therefore, these conjugation reactions are typically carried out in buffers with a pH between 7.5 and 9.0.

| Reagent Class | Example | Resulting Linkage | Common Use |

|---|---|---|---|

| Activated Ester | N-hydroxysuccinimide (NHS) ester | Amide | Labeling with fluorophores, biotin genelink.com |

| Isothiocyanate | Fluorescein (B123965) isothiocyanate (FITC) | Thiourea | Fluorescent labeling |

| Carboxylic Acid + Activator | EDC | Amide | Surface immobilization, protein conjugation genelink.com |

Mechanisms of Amide Bond Formation via N-Hydroxysuccinimide (NHS) Esters

One of the most prevalent and robust methods for conjugating molecules to the primary amine introduced by an Amino-modifier C6 linker is through the use of N-hydroxysuccinimide (NHS) esters. interchim.frbiosyn.comcytometry.meglenresearch.com This reaction is highly efficient and forms a stable, covalent amide bond between the oligonucleotide and the molecule of interest. glenresearch.comthermofisher.com

The reaction mechanism is a nucleophilic acyl substitution. The primary amine on the C6 linker, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide moiety is eliminated as a leaving group, resulting in the formation of the stable amide linkage. glenresearch.comthermofisher.com

The efficiency of this conjugation reaction is highly dependent on pH. thermofisher.comlumiprobe.com The reaction is typically carried out in a slightly alkaline buffer, with a pH range of 7.2 to 9.0, with an optimum around pH 8.3-8.5. thermofisher.comlumiprobe.com At this pH, a significant portion of the primary amines are deprotonated and thus nucleophilic, while the NHS ester remains sufficiently stable to react. Below this range, the amine is protonated (-NH3+), rendering it non-nucleophilic. Conversely, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, reducing the efficiency of the conjugation to the amine. thermofisher.comlumiprobe.com

The reaction is versatile and widely used for attaching a variety of labels and functional groups to amino-modified oligonucleotides, including:

Fluorescent Dyes: For creating probes used in qPCR, FISH, and microarrays.

Quenchers: For constructing FRET probes and molecular beacons. glenresearch.com

Biotin: For purification or detection via streptavidin binding.

Peptides and Proteins: To create novel bioconjugates with combined functionalities.

A general protocol involves dissolving the amino-modified oligonucleotide in a non-nucleophilic buffer (e.g., sodium bicarbonate or borate) at the optimal pH. glenresearch.com The NHS ester, typically dissolved in a water-miscible organic solvent like DMSO or DMF, is then added to the solution. glenresearch.comlumiprobe.com After a short incubation period, the reaction yields the desired conjugate, which can then be purified to remove unreacted components.

Table 1: Key Parameters for NHS Ester Conjugation

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| pH | 7.2 - 9.0 (Optimal 8.3-8.5) | Balances amine nucleophilicity and NHS ester stability. thermofisher.comlumiprobe.com |

| Buffer | Non-nucleophilic (e.g., bicarbonate, borate, HEPES) | Avoids reaction of the buffer with the NHS ester. thermofisher.comlumiprobe.com |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | Solubilizes the often hydrophobic NHS ester reagent. glenresearch.comlumiprobe.com |

| Temperature | 4°C to Room Temperature | Controls reaction rate and minimizes hydrolysis. thermofisher.com |

Other Electrophilic Conjugation Reactions with Primary Amine Groups

While NHS esters are the most common reagents for reacting with amino-modified oligonucleotides, the primary amine of a C6 linker is a versatile nucleophile that can react with a variety of other electrophilic functional groups. rsc.orgcreative-biolabs.com These alternative chemistries expand the toolkit for creating diverse bioconjugates.

Isothiocyanates and Isocyanates: These groups react readily with primary amines to form stable thiourea and urea (B33335) linkages, respectively. rsc.orgcreative-biolabs.comnih.gov The reaction is efficient and proceeds under mild conditions. Isothiocyanates, such as fluorescein isothiocyanate (FITC), have historically been popular reagents for fluorescent labeling. However, isocyanates can be highly reactive and may show less specificity, potentially reacting with other nucleophilic residues. nih.gov

Sulfonyl Chlorides: Aromatic sulfonyl chlorides react with primary amines to form highly stable sulfonamide bonds. Reagents like Dansyl chloride and Texas Red™-X, Sulfonyl Chloride are used to attach fluorescent labels to biomolecules.

Aldehydes and Ketones (Reductive Amination): Primary amines can react with aldehydes or ketones to form an imine, also known as a Schiff base. rsc.orgcreative-biolabs.com This bond is reversible and can be unstable. To create a stable linkage, the imine is subsequently reduced to a secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). creative-biolabs.com This two-step process is known as reductive amination.

Epoxides (Oxiranes): Epoxides are three-membered ring ethers that can be opened by nucleophilic attack from a primary amine. This reaction forms a stable carbon-nitrogen bond and results in a hydroxyl group on the adjacent carbon. It is a useful method for conjugation under specific conditions.

Imidoesters: These reagents react with primary amines to form amidine bonds. rsc.org A key feature of this reaction is that it preserves the positive charge of the original amine at physiological pH, which can be important for maintaining the native structure and biological activity of some proteins. rsc.org

Table 2: Comparison of Amine-Reactive Chemistries

| Reagent Type | Resulting Linkage | Key Features |

|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Amide | Highly stable, most common method, pH-sensitive. glenresearch.comthermofisher.com |

| Isothiocyanate | Thiourea | Stable bond, commonly used for fluorescent labeling. |

| Isocyanate | Urea | Stable bond, can be highly reactive and less specific. nih.gov |

| Aldehyde/Ketone | Secondary Amine (after reduction) | Requires a two-step process (Schiff base formation and reduction). creative-biolabs.com |

| Sulfonyl Chloride | Sulfonamide | Forms a very stable bond. |

Applications of Amino Modified Oligonucleotides in Contemporary Research

Nucleic Acid Probes and Sensor Development

The functionalization of oligonucleotides with an Amino-modifier-C6-dccep is a cornerstone for the creation of highly specific and sensitive nucleic acid probes. The primary amine group introduced by this modifier serves as a reactive handle for the attachment of various signaling and affinity molecules, transforming the oligonucleotide into a powerful detection tool. genelink.comcreative-biolabs.com

Conjugation with Reporter Molecules (e.g., Fluorophores, Biotin) for Detection Assays

The primary amine at the 5'-terminus of an oligonucleotide, introduced by Amino-modifier-C6, readily reacts with N-hydroxysuccinimide (NHS) esters or isothiocyanates of reporter molecules. eurogentec.comgenelink.com This allows for the straightforward and efficient labeling of oligonucleotides with a wide array of fluorophores and affinity tags such as biotin (B1667282).

Fluorophore Conjugation: Fluorescently labeled oligonucleotides are indispensable for a variety of detection assays, including quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH). The six-carbon spacer arm of the Amino-modifier-C6 helps to minimize steric hindrance between the dye and the oligonucleotide, which can be crucial for maintaining hybridization efficiency and the quantum yield of the fluorophore. genelink.comidtdna.com Dyes such as fluorescein (B123965) (FAM), cyanine (B1664457) dyes (Cy3, Cy5), and Alexa Fluor dyes are commonly conjugated to amino-modified oligonucleotides. idtdna.com

Biotin Conjugation: Biotinylation of oligonucleotides via an amino modifier allows for high-affinity binding to streptavidin or avidin. This interaction is widely exploited in various purification and detection systems. Biotin-labeled probes can be used to capture target nucleic acid sequences on streptavidin-coated surfaces, such as magnetic beads or microplates, for subsequent analysis. idtdna.com

| Reporter Molecule | Conjugation Chemistry | Common Applications |

|---|---|---|

| Fluorophores (e.g., FAM, Cy3, Cy5) | NHS ester or isothiocyanate reaction with the primary amine | qPCR probes, Fluorescence in situ hybridization (FISH), Microarray detection |

| Biotin | NHS ester reaction with the primary amine | Affinity purification, Enzyme-linked immunosorbent assays (ELISA)-like nucleic acid detection, Surface immobilization |

Fabrication of DNA/RNA Microarrays for High-Throughput Screening

Amino-modified oligonucleotides are fundamental to the fabrication of DNA and RNA microarrays for high-throughput screening of gene expression, single nucleotide polymorphisms (SNPs), and other genetic variations. biosearchtech.com The primary amine group allows for the covalent attachment of the oligonucleotide probes to a variety of solid surfaces, such as glass slides or chips, that are functionalized with amine-reactive groups like epoxides or NHS esters. biosearchtech.com

The use of a C6 spacer arm in the amino modifier is beneficial as it extends the oligonucleotide away from the surface of the microarray, reducing steric hindrance and improving the accessibility of the probe to target nucleic acids in the sample. This leads to enhanced hybridization efficiency and signal intensity, ultimately improving the sensitivity and reliability of the microarray analysis. biosyn.com Studies have shown that while not strictly required, the use of 5'-amino modified oligonucleotides can lead to a 2- to 4-fold increase in detection levels on microarrays. nih.gov

Development of Electrochemical Biosensors and Nanoelectronic Devices

In the realm of diagnostics and molecular sensing, amino-modified oligonucleotides are pivotal in the development of electrochemical biosensors and nanoelectronic devices for the detection of specific nucleic acid sequences. semanticscholar.org These sensors offer advantages such as high sensitivity, simplicity, and the potential for miniaturization. researchgate.net

The primary amine of the Amino-modifier-C6-functionalized oligonucleotide can be used to immobilize the DNA probe onto the surface of an electrode. horizondiscovery.com This immobilization is a critical step in the construction of the biosensor. Upon hybridization of the immobilized probe with its complementary target sequence, a change in the electrochemical properties of the electrode surface occurs. This change, which can be a shift in current or impedance, is then measured to quantify the amount of target nucleic acid present. nih.gov The ability to directly convert the biological recognition event (hybridization) into an electronic signal forms the basis of these powerful diagnostic tools. semanticscholar.org

Application in In Situ Hybridization and Cellular Imaging Research

Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing the location and abundance of specific DNA or RNA sequences within cells and tissues. Amino-modified oligonucleotides are frequently used to generate the fluorescently labeled probes required for FISH. biosearchtech.comnih.gov By conjugating a fluorophore to the amino group of the modified oligonucleotide, researchers can create probes that specifically bind to their target sequences within the cellular context.

The resulting fluorescent signal can be visualized using microscopy, providing valuable information about gene expression patterns, chromosome organization, and the subcellular localization of RNAs. nih.gov The chemical synthesis of these probes allows for precise control over the placement of the label and the sequence of the probe, leading to highly specific and reproducible results in cellular imaging studies. nih.gov

Engineered Biomolecular Constructs and Bioconjugates

The reactivity of the primary amine introduced by this compound extends beyond the attachment of small molecules, enabling the creation of complex biomolecular constructs and bioconjugates. These engineered molecules combine the sequence-specific recognition properties of oligonucleotides with the diverse functionalities of proteins and peptides.

Protein and Peptide Conjugation Strategies for Functional Studies

The conjugation of oligonucleotides to proteins and peptides has emerged as a powerful strategy for a variety of applications, including targeted drug delivery, diagnostics, and fundamental studies of protein-DNA interactions. The primary amine on an Amino-modifier-C6-functionalized oligonucleotide can be coupled to proteins or peptides using several chemical strategies.

One common method involves the use of bifunctional crosslinkers that have reactive groups for both amines and other functional groups present on the protein, such as sulfhydryls (on cysteine residues) or carboxyl groups (on aspartic or glutamic acid residues). Alternatively, the amine on the oligonucleotide can be reacted with an activated carboxyl group on the peptide to form a stable amide bond. genelink.com These peptide-oligonucleotide conjugates can be designed to, for example, enhance the cellular uptake of the oligonucleotide or to deliver a specific enzymatic activity to a target DNA sequence. biosyn.com

| Conjugation Strategy | Reactive Groups | Resulting Linkage | Application Example |

|---|---|---|---|

| NHS Ester Chemistry | Amine on Oligonucleotide, NHS-ester activated carboxyl on Peptide/Protein | Amide Bond | Creating probes for immuno-PCR |

| EDC-Mediated Coupling | Amine on Oligonucleotide, Carboxyl group on Peptide/Protein | Amide Bond | Studying protein-DNA interactions |

| Bifunctional Crosslinkers (e.g., SMCC) | Amine on Oligonucleotide, Sulfhydryl on Peptide/Protein | Thioether Bond | Targeted delivery of therapeutic oligonucleotides |

Creation of Multifunctional Hybrid Systems for Targeted Delivery Research

The ability to conjugate targeting ligands, therapeutic agents, and imaging probes to oligonucleotides is a cornerstone of targeted delivery research. Amino-modifier-C6-dCEP provides the essential chemical handle to construct these multifunctional hybrid systems. By incorporating this modifier, researchers can covalently link molecules such as peptides, antibodies, or small molecules that recognize and bind to specific cell surface receptors, thereby directing the oligonucleotide cargo to the desired cell or tissue type.

For instance, a research group could synthesize an antisense oligonucleotide containing an Amino-modifier-C6-dC residue. This modified oligonucleotide can then be conjugated to a peptide that targets a receptor overexpressed on cancer cells. This targeted delivery approach enhances the efficacy of the antisense agent while minimizing off-target effects. The six-carbon spacer arm provided by the C6 modifier helps to distance the conjugated ligand from the oligonucleotide, which can be crucial for maintaining the binding affinity of both the targeting moiety and the nucleic acid. glenresearch.com

Table 1: Examples of Moieties Conjugated to Amino-Modified Oligonucleotides for Targeted Delivery

| Conjugated Moiety | Purpose | Example Application |

|---|---|---|

| Cell-penetrating peptides (CPPs) | Enhance cellular uptake | Delivery of siRNA to various cell lines |

| Folic acid | Target folate receptor-positive cancer cells | Targeted delivery of anticancer oligonucleotides |

| Monoclonal antibodies | Highly specific cell targeting | Delivery of therapeutic oligonucleotides to specific immune cells |

Investigation of Nuclease Resistance in Modified Oligonucleotides for Enhanced Stability

A significant hurdle in the in vivo application of oligonucleotides is their susceptibility to degradation by nucleases. While the introduction of an amino-modifier itself does not inherently confer substantial nuclease resistance, the moieties that can be attached to the amino group can significantly enhance stability. For example, the conjugation of bulky molecules or polymers like polyethylene (B3416737) glycol (PEG) can sterically hinder the approach of nucleases, thereby increasing the oligonucleotide's half-life in biological fluids.

Research in this area often involves incubating amino-modified oligonucleotides, both with and without conjugated moieties, in serum or with purified nucleases and analyzing the degradation products over time. While specific data for oligonucleotides modified solely with Amino-modifier-C6-dC is not extensively published in comparative studies, the principle is well-established within the broader context of modified oligonucleotides. The primary amine introduced by Amino-modifier-C6-dC is the crucial attachment point for these stability-enhancing molecules. It is important to note that other modifications, such as phosphorothioate (B77711) linkages, are more commonly employed for direct enhancement of nuclease resistance of the oligonucleotide backbone. idtdna.com

Research in Nucleic Acid Structure and Function

The strategic placement of modifications within a nucleic acid sequence can provide valuable insights into its structure and function. Amino-modifier-C6-dCEP allows for the site-specific introduction of probes and labels that can report on the local environment and conformational changes of DNA and RNA.

Studies on RNA Structural Dynamics using Amino-Modified Uridine (B1682114)

While the focus of this article is on Amino-modifier-C6-dC, it is relevant to mention the analogous use of amino-modified uridine in RNA structural studies, as the underlying principles are the same. By incorporating an amino-modified nucleotide, researchers can attach fluorescent dyes that act as reporters for changes in RNA conformation. For example, a fluorescent dye attached to an amino-modified uridine within an RNA hairpin loop could exhibit changes in its fluorescence properties upon binding to a protein or another nucleic acid, providing real-time information on the dynamics of the interaction. Techniques such as Förster Resonance Energy Transfer (FRET) can be employed by placing two different fluorophores at specific locations within the RNA molecule, one of which can be attached via an amino-modifier, to measure intramolecular distances and their changes.

Labeling of Small Interfering RNA (siRNA) for Uptake and Distribution Studies

The efficiency of siRNA-mediated gene silencing is critically dependent on its successful delivery into the cytoplasm of target cells. Fluorescently labeling siRNAs is a common method to visualize their cellular uptake, intracellular trafficking, and distribution. Amino-modifier-C6-dCEP is a valuable tool for this purpose, enabling the covalent attachment of a wide range of fluorescent dyes to the siRNA molecule.

Researchers can synthesize an siRNA with an internal Amino-modifier-C6-dC and then conjugate it with a fluorescent dye such as Cyanine3 (Cy3) or Cyanine5 (Cy5). These labeled siRNAs can then be introduced to cells, and their journey can be tracked using fluorescence microscopy or flow cytometry. nih.gov This allows for the quantitative analysis of transfection efficiency and provides insights into the subcellular localization of the siRNA, helping to identify potential barriers to its delivery to the RNA-induced silencing complex (RISC).

Table 2: Common Fluorescent Dyes for Labeling Amino-Modified siRNA

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Common Application |

|---|---|---|---|

| FAM (Carboxyfluorescein) | 495 | 520 | Transfection efficiency |

| Cy3 | 550 | 570 | Cellular uptake and localization |

| Cy5 | 649 | 670 | In vivo imaging |

Integration with Proteomics and Other Omics Technologies

The ability to attach reactive groups to oligonucleotides via Amino-modifier-C6-dCEP facilitates their integration with proteomics and other omics technologies. One powerful application is in the identification of protein-nucleic acid interaction partners through cross-linking mass spectrometry.

An oligonucleotide containing an Amino-modifier-C6-dC can be further modified with a photo-reactive cross-linking agent. Upon exposure to UV light, this agent will form a covalent bond with any protein in close proximity. The oligonucleotide can then be used as a "bait" to pull down its binding partners from a complex cellular lysate. After purification, the cross-linked proteins can be identified by mass spectrometry, providing a snapshot of the protein-nucleic acid interactome. nih.govnih.gov This approach is invaluable for elucidating the protein factors involved in gene regulation, DNA repair, and other fundamental cellular processes.

Advanced Characterization and Analytical Methodologies for Amino Modified Biomolecules

Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone for the analysis and purification of amino-modified biomolecules. It allows for the separation of the desired modified product from unreacted starting materials, truncated sequences, and other synthesis-related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purity assessment of oligonucleotides. Separation is based on the hydrophobicity of the molecule. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent system, typically an aqueous buffer with an organic modifier like acetonitrile (B52724).

Table 1: Illustrative RP-HPLC Retention Times for a 20-mer Oligonucleotide Conditions: C18 column, gradient of acetonitrile in 0.1 M triethylammonium (B8662869) acetate.

| Analyte | Modification | Expected Retention Time (min) | Purity (%) |

|---|---|---|---|

| Control Oligonucleotide | None | 15.2 | >95 |

| Amino-Modified Oligonucleotide | 5'-Amino-modifier C6 | 17.5 | >90 |

| Fluorescein-Conjugated Oligo | 5'-Amino-modifier C6 + FITC | 20.1 | >95 |

Anion-exchange chromatography (AIEX) separates molecules based on the magnitude of their negative charge. For oligonucleotides, the charge is primarily determined by the phosphodiester backbone, making AIEX an excellent method for separation based on length. Each phosphate (B84403) group contributes one negative charge; therefore, a longer oligonucleotide will have a greater negative charge and bind more strongly to the positively charged stationary phase.

Mass Spectrometry for Structural Elucidation and Modification Site Identification

Mass spectrometry (MS) is an indispensable tool for the characterization of modified biomolecules, providing precise mass information that confirms covalent modifications and helps to elucidate molecular structure.

MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of intact biomolecules, including modified oligonucleotides. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, and the resulting ions are accelerated into a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio.

For biomolecules functionalized with Amino-modifier-C6-dCEP, MALDI-TOF MS provides direct confirmation of the modification. A successful reaction results in a measured mass that corresponds to the theoretical mass of the starting biomolecule plus the mass of the added amino-modifier group. It is a primary method for verifying the outcome of a synthesis and conjugation reaction.

Table 2: MALDI-TOF MS Data for a 5'-Amino-Modified 20-mer DNA Oligonucleotide (Sequence: 5'-GCTATACGAGTTATGCATGC-3')

| Analyte | Modification | Calculated Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |

|---|---|---|---|---|

| Unmodified Oligo | None | 6103.0 | 6103.4 | +0.4 |

| Amino-Modified Oligo | 5'-Amino-modifier C6 | 6244.2 | 6244.8 | +0.6 |

High-Resolution Mass Spectrometry (HR-MS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule, which can be used to unequivocally confirm the identity of a modification.

Tandem mass spectrometry (MS/MS) is used to determine the specific location of a modification within a biomolecule. In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) corresponding to the modified biomolecule is selected and fragmented. The resulting fragment ions are then analyzed. The pattern of fragmentation can be used to sequence the biomolecule and pinpoint the exact site of the modification. For an oligonucleotide, fragmentation analysis can reveal the series of nucleotide bases and identify which residue carries the Amino-modifier-C6 group, thus confirming the site-specificity of the incorporation.

Enzymatic Approaches for Functional Validation and Modification Mapping

Enzymatic methods can be employed to probe the structure of modified oligonucleotides and confirm the location of the modification. Nuclease digestion assays, followed by chromatographic or mass spectrometric analysis of the fragments, are a common approach.

Specific exonucleases, such as snake venom phosphodiesterase (which digests from the 3'-end) and calf spleen phosphodiesterase (which digests from the 5'-end), can be used. The presence of a modification can hinder or block the activity of these enzymes. By analyzing the digestion products, one can infer the location of the modification. For example, if an oligonucleotide with a 5'-amino-modifier is subjected to digestion with a 5'-exonuclease, the release of mononucleotides may be blocked or altered compared to an unmodified control.

Similarly, digesting the modified oligonucleotide into smaller fragments and then analyzing these fragments by MS or HPLC can help map the modification. The fragment containing the Amino-modifier-C6 will exhibit a characteristic mass increase, confirming its location within that specific portion of the sequence. These nuclease protection assays serve as a functional validation that the modification is present and can influence interactions with other biological molecules. ub.edu

Table 3: Expected Results from Enzymatic Digestion of a 5'-Amino-Modified Oligonucleotide

| Enzyme | Unmodified Oligonucleotide Result | 5'-Amino-Modified Oligonucleotide Result | Inference |

|---|---|---|---|

| 5'-Exonuclease (e.g., Calf Spleen Phosphodiesterase) | Complete digestion into constituent mononucleotides. | Incomplete or no digestion. The 5'-end is blocked. | Confirms 5'-terminal modification. |

| 3'-Exonuclease (e.g., Snake Venom Phosphodiesterase) | Complete digestion into constituent mononucleotides. | Complete digestion into constituent mononucleotides. | Confirms the 3'-end is unmodified and accessible. |

Exonuclease Digestion for Site-Specific Analysis of Modified Oligonucleotides

Exonuclease digestion serves as a powerful tool for confirming the site-specific incorporation of modifications within an oligonucleotide sequence. Exonucleases are enzymes that cleave nucleotides one at a time from the end of a polynucleotide chain. The rate and pattern of digestion can be altered by the presence of a modified nucleotide, allowing for its localization.

The general principle involves subjecting the modified oligonucleotide to digestion by a specific exonuclease, such as Exonuclease III (which digests from the 3' end) or T7 Exonuclease (which acts from the 5' end), and analyzing the resulting fragments, typically by gel electrophoresis or mass spectrometry. A block or pause in digestion at a specific position relative to the end of the strand indicates the location of the modification. The C6 amino-modifier is expected to create steric hindrance that may slow or halt the progression of the exonuclease.

Research Findings:

Studies on oligonucleotides containing modifications have shown that the degree of exonuclease resistance can depend on the nature of the modification and the specific exonuclease used. For instance, some modifications can completely block exonuclease activity, while others may only cause a temporary pause. The length and flexibility of the C6 linker in Amino-modifier-C6-dccep are key factors influencing the enzyme's ability to bypass the modification.

Below is a representative data table illustrating the expected results from an exonuclease digestion assay on an oligonucleotide with and without an internal this compound.

| Oligonucleotide Sequence | Exonuclease Used | Incubation Time (min) | Observed Fragments (nt) | Interpretation |

|---|---|---|---|---|

| 5'-GCT AGC TAG CTA GCT-3' (Unmodified) | Exonuclease III | 10 | Complete digestion (single nucleotides) | No blockage of exonuclease activity. |

| 5'-GCT AGC (AmC6-dC) TAG CTA GCT-3' | Exonuclease III | 10 | ~10-mer and ~7-mer fragments | Pause or stop site for Exonuclease III at the position of the this compound. |

| 5'-GCT AGC TAG CTA GCT-3' (Unmodified) | T7 Exonuclease | 10 | Complete digestion (single nucleotides) | No blockage of exonuclease activity. |

| 5'-GCT AGC (AmC6-dC) TAG CTA GCT-3' | T7 Exonuclease | 10 | ~7-mer and ~10-mer fragments | Pause or stop site for T7 Exonuclease at the position of the this compound. |

Enzyme Recognition Studies of Modified Nucleic Acids

The presence of an internal modification like this compound can influence the recognition and processing of nucleic acids by various enzymes, including DNA polymerases and restriction endonucleases. Studying these interactions provides insights into the functional consequences of the modification.

DNA Polymerase Interactions: The proofreading activity of DNA polymerases, which involves a 3' to 5' exonuclease function, can be affected by the presence of a modified nucleotide at or near the 3' end of the primer strand. The polymerase may stall or be less efficient at excising the modified nucleotide, which has implications for the fidelity of DNA synthesis.

Restriction Endonuclease Interactions: Restriction enzymes recognize and cleave specific DNA sequences. A modification within the recognition sequence can alter the binding affinity and cleavage efficiency of the enzyme. The C6 linker of the amino-modifier projects into the major or minor groove of the DNA duplex, potentially interfering with the protein-DNA contacts necessary for enzymatic activity.

Research Findings:

Kinetic studies are often employed to quantify the impact of a modification on enzyme activity. These studies typically measure parameters such as the Michaelis constant (KM) and the maximum reaction velocity (Vmax). An increase in KM would suggest a lower binding affinity of the enzyme for the modified substrate, while a decrease in Vmax would indicate a slower rate of catalysis.

The following table presents hypothetical kinetic data for a restriction enzyme acting on a recognition site containing an this compound.

| Substrate | Enzyme | KM (nM) | Vmax (pmol/min) | Relative Cleavage Efficiency (Vmax/KM) |

|---|---|---|---|---|

| Unmodified Oligonucleotide | EcoRI | 10 | 100 | 10 |

| AmC6-dC Modified Oligonucleotide | EcoRI | 50 | 20 | 0.4 |

Spectroscopic and Nuclear Magnetic Resonance (NMR) Studies for Structural Integrity

Spectroscopic and NMR techniques are indispensable for assessing the structural integrity of biomolecules following modification. These methods can detect subtle changes in conformation and stability.

UV-Vis Thermal Melting Analysis: UV-Vis spectroscopy is commonly used to determine the melting temperature (Tm) of nucleic acid duplexes. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands and is a measure of duplex stability. The introduction of a modification can either stabilize or destabilize the duplex, which is reflected in a change in the Tm.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of nucleic acids. Different DNA conformations (e.g., B-form, A-form, Z-form) have characteristic CD spectra. The introduction of a bulky group like the C6-amino-modifier can induce local perturbations in the DNA structure, which may be detectable as changes in the CD spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information about biomolecules in solution. 1H and 31P NMR are particularly useful for studying nucleic acids. Chemical shift perturbations of protons and phosphorus atoms in the vicinity of the modification can provide detailed insights into its impact on the local conformation and dynamics of the oligonucleotide.

Research Findings:

Below are representative data tables from these analytical techniques.

Table 5.4.1: Thermal Melting (Tm) Data

| Oligonucleotide Duplex | Tm (°C) | ΔTm (°C) |

|---|---|---|

| Unmodified | 65.2 | - |

| Single Internal AmC6-dC | 64.5 | -0.7 |

| Two Internal AmC6-dC | 63.7 | -1.5 |

Table 5.4.2: Representative NMR Chemical Shift Changes

| Nucleotide Position | Proton | Chemical Shift (ppm) - Unmodified | Chemical Shift (ppm) - AmC6-dC Modified | Δδ (ppm) |

|---|---|---|---|---|

| C7 (modified) | H1' | 6.10 | 6.15 | +0.05 |

| C7 (modified) | H2' | 2.35 | 2.42 | +0.07 |

| G6 (flanking) | H8 | 7.80 | 7.83 | +0.03 |

| T8 (flanking) | H6 | 7.50 | 7.54 | +0.04 |

Computational and Bioinformatic Tools for Analyzing Modified Biomolecular Systems

Computational and bioinformatic tools play a crucial role in complementing experimental data by providing detailed structural and energetic insights into modified biomolecular systems.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of biomolecules at an atomic level. For oligonucleotides modified with this compound, MD simulations can be used to:

Predict the preferred conformation of the C6 linker.

Assess the impact of the modification on the local and global structure of the DNA duplex, including parameters like groove width and helical twist.

Analyze the effect of the modification on the surrounding water and ion environment.

Calculate the free energy changes associated with the modification to predict its effect on duplex stability.

Bioinformatic Databases and Predictive Tools: Several bioinformatic resources are available for the analysis of nucleic acid structures and their interactions with proteins. While tools specifically designed for predicting the effects of novel chemical modifications are still emerging, existing platforms can be adapted to provide valuable information. For instance, protein-DNA docking software can be used to model the interaction of enzymes with modified DNA substrates, helping to rationalize experimental observations from enzyme recognition studies. Software such as QRNAS can be used for the refinement of nucleic acid structures containing modified residues.

Research Findings:

MD simulations of modified oligonucleotides have shown that flexible linkers like the C6 chain can adopt multiple conformations. The presence of such a modification can alter the local flexibility of the DNA backbone and may influence the binding of proteins and other molecules. Bioinformatic analyses, when combined with experimental data, can help in building comprehensive models of how chemical modifications modulate the structure and function of biomolecules.

Future Perspectives and Emerging Research Avenues for C6 Amino Modifier Technology

Development of Next-Generation Amino Linkers and Protecting Group Chemistries

The classical C6 amino-linker, while foundational, is being complemented and, in some cases, surpassed by next-generation linkers designed to offer enhanced properties. Research is actively exploring linkers with varying lengths, flexibility, and hydrophilicity to optimize the performance of modified oligonucleotides in specific applications. For instance, longer or more hydrophilic linkers can improve the accessibility of conjugated moieties and reduce steric hindrance, which is crucial for applications like fluorescence resonance energy transfer (FRET) probes and the attachment of large biomolecules.

A key area of innovation lies in the development of novel protecting groups for the amino function. The traditional trifluoroacetyl (TFA) protecting group often requires harsh deprotection conditions that can be detrimental to sensitive oligonucleotides or conjugated molecules. Newer protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, offer the advantage of being removable under milder, orthogonal conditions. glenresearch.com This allows for on-column conjugation strategies, where the desired molecule is attached to the amino-linker while the oligonucleotide is still bound to the solid support, streamlining the synthesis process and often improving yields.

| Linker/Protecting Group | Key Features | Potential Advantages |

| Standard C6 Linker | Six-carbon aliphatic chain. | Well-established, cost-effective. |

| Longer-Chain Linkers (e.g., C12) | Increased distance between the oligonucleotide and the conjugate. | Reduced steric hindrance, improved accessibility of the attached molecule. |

| Hydrophilic Linkers (e.g., TEG-based) | Contain polyethylene (B3416737) glycol units. | Increased aqueous solubility, reduced non-specific binding. |

| TFA Protecting Group | Removed with ammonium (B1175870) hydroxide (B78521). | Standard deprotection protocols. |

| Fmoc Protecting Group | Removed with a mild base (e.g., piperidine). | Allows for on-column conjugation, compatible with sensitive modifications. |

| Phthalimide (PT) Protecting Group | Stable to synthesis conditions, removed during extended ammonium hydroxide treatment. | Offers an alternative for 3'-amino modification without introducing a chiral center. glenresearch.com |

Advancements in Automated Synthesis and Post-Synthetic Modification Efficiencies

The demand for synthetic oligonucleotides, including those modified with C6 amino-linkers, is rapidly increasing, driven by their use in therapeutics, diagnostics, and synthetic biology. This has spurred significant advancements in automated synthesis platforms. Modern high-throughput synthesizers can now produce hundreds or even thousands of unique oligonucleotides simultaneously, a substantial increase from earlier technologies. nih.gov These advancements are not just about scale; they also focus on improving coupling efficiencies and reducing reagent consumption, thereby lowering the cost per synthesis.

The efficiency of post-synthetic modification is another critical area of development. While on-column conjugation is becoming more prevalent with the advent of milder protecting groups, many modifications are still performed after the oligonucleotide has been cleaved from the solid support and deprotected. Research is focused on developing more robust and efficient solution-phase conjugation chemistries that proceed with high yields and minimal side reactions. This includes the exploration of click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offer high specificity and efficiency for attaching a wide range of molecules to amino-modified oligonucleotides.

| Synthesis/Modification Parameter | Conventional Approach | Emerging Advancements |

| Synthesis Throughput | Low to moderate (tens of oligos). | High to ultra-high (hundreds to thousands of oligos). nih.gov |

| Coupling Efficiency | Typically >98%. osti.gov | Approaching >99% with optimized reagents and protocols. trilinkbiotech.com |

| Post-Synthetic Conjugation | Solution-phase coupling with NHS esters. | On-column conjugation, click chemistry. |

| Purification | HPLC, PAGE. | High-throughput purification methods, catch-and-release strategies. |

Expansion of Amino-Modifier Applications in Synthetic Biology and Novel Bioconjugate Design

The ability to introduce a primary amine into a specific location within a synthetic DNA or RNA strand via an Amino-Modifier C6 dC opens up a vast landscape of applications in synthetic biology. Amino-modified oligonucleotides are being used to construct novel DNA nanostructures, where the amino groups serve as anchor points for assembling complex architectures. These structures have potential applications in targeted drug delivery, biosensing, and molecular computing.

In the realm of bioconjugate design, the C6 amino-modifier is enabling the creation of innovative molecules with enhanced functionalities. For example, conjugating peptides or proteins to oligonucleotides can improve their cellular uptake, stability, and targeting capabilities. biosearchtech.com The development of antibody-oligonucleotide conjugates, where the oligonucleotide acts as a therapeutic or diagnostic agent and the antibody provides specific cell targeting, is a particularly promising area of research. Furthermore, the attachment of small molecules, such as fluorescent dyes and quenchers, to amino-modified oligonucleotides is fundamental to the design of sophisticated molecular probes for detecting specific nucleic acid sequences. biosearchtech.com

| Bioconjugate Class | Description | Potential Application |

| Peptide-Oligonucleotide Conjugates | Covalent linkage of a peptide to an amino-modified oligonucleotide. | Enhanced cellular delivery, nuclear localization. |

| Antibody-Oligonucleotide Conjugates | An antibody linked to a therapeutic or diagnostic oligonucleotide. | Targeted cancer therapy, in vivo imaging. |

| Small Molecule-Oligonucleotide Conjugates | Attachment of drugs, fluorophores, or other small molecules. | Drug delivery, molecular diagnostics, FRET probes. |

| Oligonucleotide-Nanoparticle Conjugates | Immobilization of amino-modified oligonucleotides on nanoparticle surfaces. | Biosensing, targeted imaging, and therapy. |

Interdisciplinary Research Integrating Amino-Modified Biomolecules with Artificial Intelligence and Machine Learning

The intersection of molecular biology and artificial intelligence (AI) is creating new paradigms for the design and optimization of functional biomolecules. Machine learning (ML) algorithms are being developed to predict the properties and activities of oligonucleotides based on their sequence and modifications. researchgate.net For instance, ML models can be trained on large datasets of experimental data to predict the binding affinity of an amino-modified oligonucleotide to its target, its stability in biological fluids, or its efficacy as a therapeutic agent.

This predictive power can significantly accelerate the design-build-test cycle in synthetic biology and drug discovery. Instead of synthesizing and testing a large number of candidate molecules, researchers can use AI to screen vast virtual libraries and identify the most promising candidates for experimental validation. As more data on the performance of amino-modified oligonucleotides becomes available, the accuracy and predictive capabilities of these ML models are expected to improve, leading to the more rapid development of novel nucleic acid-based technologies.

| AI/ML Application | Description | Impact on C6 Amino-Modifier Technology |

| Predictive Modeling | Using ML to predict the properties of modified oligonucleotides. researchgate.net | More efficient design of sequences with desired characteristics. |

| Sequence Optimization | AI-driven algorithms to design optimal oligonucleotide sequences for specific applications. | Accelerated development of therapeutic and diagnostic agents. |

| High-Throughput Data Analysis | ML tools for analyzing large datasets from high-throughput screening experiments. | Faster identification of structure-activity relationships. |

| Process Optimization | AI-powered optimization of automated synthesis and purification protocols. | Improved efficiency and cost-effectiveness of oligonucleotide manufacturing. |

Exploration of Amino-Modifier Variants for Modulating Biomolecular Interactions and Stability

The introduction of a C6 amino-modifier can influence the stability of a DNA or RNA duplex. The precise effect depends on the location of the modification and the nature of the conjugated molecule. Researchers are systematically investigating how different amino-modifier variants, including those with different linker lengths and chemical compositions, affect the thermodynamics of nucleic acid hybridization. nih.govoup.com This knowledge is crucial for designing probes and therapeutics with optimal binding affinities and specificities.

Furthermore, amino-modifiers are being used to probe and modulate interactions between nucleic acids and other biomolecules, such as proteins. By attaching cross-linking agents or affinity tags to an amino-modified oligonucleotide, researchers can map the binding sites of DNA- or RNA-binding proteins and elucidate the molecular basis of these interactions. thermofisher.com The development of amino-modifier variants with tailored properties will provide a more sophisticated toolkit for dissecting and controlling complex biological systems.

| Modification Strategy | Effect on Biomolecular Properties | Research Focus |

| Varying Linker Length | Can alter the stability of DNA duplexes and the accessibility of conjugated molecules. | Optimizing linker length for specific applications (e.g., FRET, protein binding). |

| Introducing Charged Groups | Can influence electrostatic interactions with target molecules and affect duplex stability. | Designing linkers that enhance binding affinity and specificity. |

| Incorporating Rigid or Flexible Linkers | Affects the conformational freedom of the conjugated moiety. | Controlling the spatial orientation of attached molecules for improved function. |

| Site-Specific Placement | The position of the amino-modifier within the oligonucleotide can have a significant impact on its properties. | Mapping structure-function relationships to fine-tune biomolecular interactions. |

Q & A

Q. What is the primary role of Amino-modifier-C6-dccep in oligonucleotide synthesis, and how does it integrate into experimental workflows?

this compound introduces a primary amine group at the 3' or 5' terminus of oligonucleotides, enabling post-synthesis conjugation with labels (e.g., fluorophores, biotin) via NHS ester or isothiocyanate chemistry. It uses a phthalimide (PT) linkage, stable under synthesis conditions, avoiding chiral centers . Researchers should pre-detritylate the support before synthesis and follow specific cleavage protocols (e.g., ammonium hydroxide at 55°C overnight for PT-modified CPGs) .

Q. How do storage conditions impact the stability of this compound, and what protocols ensure reagent integrity?

The modifier must be stored at -10°C to -30°C in airtight vials to prevent degradation. Exposure to moisture or light reduces activity. Prior to use, thaw under inert gas (argon/nitrogen) and confirm solubility in acetonitrile (MeCN) . For PT-linked CPGs, pre-wash columns with 10–20% diisopropylamine in MeCN to prevent acrylonitrile polymerization during deprotection .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing PT-linked and Fmoc-protected amino modifiers for conjugation efficiency?

PT-linked modifiers (e.g., LK2365) require harsh deprotection (55°C NH4OH), while Fmoc-protected CPGs (e.g., LK2350) use milder piperidine/DMF. PT chemistry avoids stereoisomers but may degrade heat-sensitive labels. Fmoc offers faster deprotection but risks side reactions with acrylonitrile. Validate choice via MALDI-TOF post-conjugation to confirm label attachment efficiency .

Q. How can researchers resolve contradictions in reported coupling efficiencies for C6 vs. C3 alkyl chain modifiers?

C6 spacers (e.g., LK2367) enhance label accessibility compared to C3 (LK2371), but longer chains may reduce synthesis yield due to steric hindrance. Optimize coupling times (extend to 3–5 minutes) and use low-loading CPG (10–15 μmol/g) to improve stepwise efficiency. Quantify amine availability post-synthesis via TNBS assay .

Q. What methodologies address instability of 3'-amino-modified oligonucleotides during enzymatic assays (e.g., PCR, ligation)?

Terminal amines can inhibit enzymes. Use mdC TEG modifiers (hydrophilic spacer) to reduce steric interference . Alternatively, incorporate internal amino modifiers (e.g., 5'-TFA-Amino C6) with base-labile protection, enabling deprotection without strand damage. Validate functionality via gel shift assays with labeled probes .

Q. How should researchers troubleshoot low conjugation yields after oligonucleotide deprotection?

Common issues include incomplete TFA removal (for trifluoroacetyl-protected amines) or residual acrylonitrile. Post-cleavage, treat oligos with 20% piperidine/DMF (30 min, RT) to ensure full deprotection. Purify via RP-HPLC and confirm amine reactivity using NHS-fluorescein labeling followed by absorbance at 494 nm .

Q. What analytical techniques are recommended for characterizing amino-modified oligonucleotides, and how do they address data variability?

- ESI-MS/MS : Confirms molecular weight and modifier incorporation (e.g., +458.4 Da for C6-dT) .

- UV-Vis : Quantifies label attachment (e.g., FAM at 260/494 nm) .

- CE-LIF : Detects truncated sequences causing low conjugation yields . Cross-validate with PAGE under denaturing conditions to resolve heterogeneity .

Methodological Best Practices

Q. What steps ensure reproducibility in synthesizing amino-modified oligonucleotides across different synthesizers?

- Column compatibility : Use Luer columns for ABI 394/3900 and MerMade Supercolumns for high-throughput systems .

- Detritylation : For non-nucleosidic modifiers, omit initial capping to prevent premature detritylation .

- Deprotection : For PT-CPGs, extend NH4OH cleavage to 16 hours at 55°C to ensure complete base deprotection .

Q. How can researchers adapt protocols for amino-modified oligonucleotides in low-yield applications (e.g., single-cell sequencing)?

Scale down synthesis to 100 nmol using low-loading CPG (5 μmol/g) and optimize phosphoramidite concentration (0.05 M in MeCN). Post-synthesis, concentrate oligos via centrifugal evaporation and validate via qPCR with spike-in controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |